molecular formula C13H17NO2 B5372159 2-cyclobutyl-N-(4-methoxyphenyl)acetamide

2-cyclobutyl-N-(4-methoxyphenyl)acetamide

Cat. No. B5372159
M. Wt: 219.28 g/mol
InChI Key: NMLFUFGWMFFQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclobutyl-N-(4-methoxyphenyl)acetamide, also known as CX-717, is a novel cognitive enhancer that has been the focus of scientific research in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of the AMPA receptor in the brain. CX-717 has been shown to improve cognitive function, memory, and attention in animal models and human trials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-N-(4-methoxyphenyl)acetamide involves the modulation of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. This compound enhances the activity of the AMPA receptor, leading to increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It increases the release of acetylcholine, a neurotransmitter that is essential for learning and memory. It also increases the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-N-(4-methoxyphenyl)acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, its effects on cognitive function may vary depending on the dosage, duration of treatment, and individual differences.

Future Directions

There are several future directions for research on 2-cyclobutyl-N-(4-methoxyphenyl)acetamide. One area of interest is the development of more potent and selective ampakines that can target specific subtypes of the AMPA receptor. Another direction is the investigation of the long-term effects of this compound on cognitive function and brain plasticity. Additionally, this compound may have potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke.

Synthesis Methods

The synthesis of 2-cyclobutyl-N-(4-methoxyphenyl)acetamide involves several steps, including the preparation of the starting materials and the reaction conditions. The first step is the preparation of 4-methoxyphenylacetic acid, which is then converted to the corresponding amide using cyclobutylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Scientific Research Applications

2-cyclobutyl-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a cognitive enhancer in healthy individuals, particularly in the areas of memory and attention.

properties

IUPAC Name

2-cyclobutyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12-7-5-11(6-8-12)14-13(15)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLFUFGWMFFQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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